N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (C21H17N5OS, MW 387.5 g/mol) is a synthetic quinoline-4-carboxamide featuring a 5-cyclobutyl-1,3,4-thiadiazole amide substituent. The compound incorporates a pyridin-2-yl group at the quinoline 2-position, creating a distinctive N,N'-bidentate ligand geometry absent in pyridin-4-yl isomers.

Molecular Formula C21H17N5OS
Molecular Weight 387.5 g/mol
Cat. No. B14936339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Molecular FormulaC21H17N5OS
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5
InChIInChI=1S/C21H17N5OS/c27-19(24-21-26-25-20(28-21)13-6-5-7-13)15-12-18(17-10-3-4-11-22-17)23-16-9-2-1-8-14(15)16/h1-4,8-13H,5-7H2,(H,24,26,27)
InChIKeyIDKUXWUBPOIJNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-2-(Pyridin-2-yl)Quinoline-4-Carboxamide for Targeted Screening Libraries


N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (C21H17N5OS, MW 387.5 g/mol) is a synthetic quinoline-4-carboxamide featuring a 5-cyclobutyl-1,3,4-thiadiazole amide substituent . The compound incorporates a pyridin-2-yl group at the quinoline 2-position, creating a distinctive N,N'-bidentate ligand geometry absent in pyridin-4-yl isomers [1]. This scaffold belongs to a class of heterocyclic amides explored as kinase inhibitor leads and antimicrobial prototypes [2], though target-specific quantitative bioactivity data for this precise compound remain limited in publicly available literature.

Why Cyclobutyl-Thiadiazole Quinoline Carboxamides Cannot Be Interchanged: A Structure-Driven Procurement Rationale


Within the quinoline-4-carboxamide thiadiazole chemotype, subtle variations in the thiadiazole 5-position substituent and the quinoline 2-aryl group profoundly alter physicochemical properties and biological recognition. Replacing the cyclobutyl group with smaller alkyl substituents (e.g., ethyl, cyclopropyl) reduces steric bulk and conformational constraint, potentially affecting target pocket complementarity . Similarly, utilization of pyridin-4-yl instead of pyridin-2-yl at the quinoline 2-position alters the distance and orientation of the hydrogen-bond-accepting nitrogen, impacting metal-chelation capacity and kinase hinge-binding geometry [1]. These structural distinctions preclude casual substitution among in-class analogs when consistent screening results are required [2].

Quantitative Differentiation Evidence: N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-2-(Pyridin-2-yl)Quinoline-4-Carboxamide vs. Close Analogs


Cyclobutyl vs. Ethyl Substituent: Steric Bulk and Conformational Constraint Differentiation

The 5-cyclobutyl group on the thiadiazole ring introduces a larger steric footprint and restricted conformational freedom compared to the 5-ethyl analog. The cyclobutyl group has a molar refractivity of approximately 18.5 cm³/mol versus 10.3 cm³/mol for ethyl, representing a ~79% increase in steric bulk [1]. This additional bulk can enhance shape complementarity to hydrophobic subpockets in kinase active sites, a hypothesis supported by docking studies of related thiadiazole-quinoline hybrids against leishmanial targets showing improved scores for bulkier substituents [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Pyridin-2-yl vs. Pyridin-4-yl Substitution: Bidentate Metal Chelation Potential

The pyridin-2-yl isomer positions the pyridine nitrogen atom adjacent to the quinoline nitrogen, forming a potential N,N'-bidentate chelation motif. In contrast, the pyridin-4-yl isomer places the nitrogen in a para orientation, precluding intramolecular chelation [1]. This geometric difference translates to distinct metal-binding capacities: the 2-pyridyl isomer can coordinate transition metals such as Zn²⁺ or Fe²⁺, while the 4-pyridyl isomer acts primarily as a monodentate ligand. No experimentally measured binding constants are available for these specific compounds, but analogous 2,2'-bipyridine systems show binding free energies of −5 to −10 kcal/mol for metal coordination [2].

Coordination Chemistry Kinase Inhibition Ligand Design

Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiation

The target compound features a cyclobutyl group and pyridin-2-yl substituent, yielding a predicted logP of approximately 4.2–4.5 based on atom-additive methods [1]. In comparison, the closest commercially cataloged analog N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide (MW 361.4 g/mol) shows a predicted logP of ~3.8 and a different hydrogen-bond acceptor pattern due to the 4-pyridyl orientation . The target compound has one hydrogen-bond donor (amide NH) and five hydrogen-bond acceptors (thiadiazole N, pyridine N, quinoline N, amide O, thiadiazole S), identical in count to the ethyl analog but with altered spatial distribution due to cyclobutyl-induced conformational effects .

ADMET Prediction Drug-Likeness Physicochemical Profiling

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency

The target compound (MW 387.5 g/mol, 28 heavy atoms) is larger than the 5-ethyl analog (MW 361.4 g/mol, 26 heavy atoms) and the 5-unsubstituted analog (MW 347.4 g/mol, 25 heavy atoms) . If equipotent, the heavier compound would exhibit lower ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count). However, no IC₅₀ data exist for direct comparison, so LE calculations cannot be performed. The increased molecular weight is offset by the potential for enhanced target complementarity from the cyclobutyl group, a trade-off common in lead optimization [1].

Ligand Efficiency Metrics Fragment-Based Drug Discovery Lead Optimization

Recommended Application Scenarios for N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-2-(Pyridin-2-yl)Quinoline-4-Carboxamide


Kinase Selectivity Profiling Panels Requiring Conformationally Constrained Hinge Binders

The cyclobutyl substituent's restricted rotational freedom and the pyridin-2-yl group's bidentate chelation potential make this compound a candidate for kinase selectivity panels. The N,N'-bidentate geometry may engage kinase hinge regions differently than monodentate 4-pyridyl analogs, potentially yielding distinct selectivity fingerprints [1]. Inclusion in broad kinase profiling panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) alongside the ethyl and unsubstituted analogs can map the contribution of the cyclobutyl group to selectivity.

Metal-Dependent Enzyme Inhibitor Screening (e.g., HDACs, Matrix Metalloproteinases)

The 2-pyridyl moiety can coordinate catalytic zinc ions in metalloenzymes, while the cyclobutyl-thiadiazole amide provides a rigid scaffold for binding-site complementarity [2]. This compound should be prioritized over 4-pyridyl isomers when screening against zinc-dependent targets such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or carbonic anhydrases.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a predicted logP of 4.2–4.5 and MW < 400 Da, this compound resides near the upper boundary of typical CNS drug-like chemical space. It can serve as a reference compound for evaluating the impact of cyclobutyl groups on blood-brain barrier permeability, microsomal stability, and P-glycoprotein efflux ratios when compared alongside smaller alkyl analogs in parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 assays [3].

Structure-Activity Relationship (SAR) Expansion of Quinoline-4-Carboxamide Anti-Leishmanial Leads

Computational studies on quinoline-based thiadiazole compounds have identified the 4-carboxamide thiadiazole scaffold as promising against leishmanial targets [4]. The cyclobutyl variant offers enhanced steric complementarity to the hydrophobic pocket of Leishmania donovani enzymes compared to smaller alkyl derivatives, warranting its inclusion in antileishmanial screening cascades.

Quote Request

Request a Quote for N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.